molecular formula C14H22O4S B3032583 3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid CAS No. 25679-39-4

3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid

Cat. No.: B3032583
CAS No.: 25679-39-4
M. Wt: 286.39 g/mol
InChI Key: KSIARAUEABNFDL-UHFFFAOYSA-N
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Description

3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid is a chemical compound with the molecular formula C14H22O4S . It is a solid substance at room temperature . This compound is a metabolite of butylated hydroxytoluene .


Molecular Structure Analysis

The molecular weight of this compound is 286.39 . The linear structure formula is C14H22O4S .


Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . The storage temperature is recommended to be dry and at room temperature .

Scientific Research Applications

Antioxidant Activity and Environmental Fate

  • Synthetic Phenolic Antioxidants : Synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) have been studied for their occurrence in various environmental matrices and potential human exposure. SPAs, due to their phenolic structures similar to 3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid, are used in industrial and commercial products to prevent oxidative reactions. Recent studies have observed SPAs in indoor dust, outdoor air particulates, sea sediment, and river water, highlighting their widespread environmental presence. The research suggests that some SPAs may exhibit hepatic toxicity and endocrine-disrupting effects, which raises concerns about their environmental and health impacts (Liu & Mabury, 2020).

Treatment of Environmental Contaminants

  • Advanced Oxidation Processes : Studies on the degradation of contaminants like acetaminophen and bisphenol S using advanced oxidation processes (AOPs) provide insights into potential applications for related compounds. These processes involve the generation of reactive species that can degrade a wide range of pollutants, offering a pathway to mitigate environmental contamination. The degradation mechanisms, by-products, and effects on biotoxicity are critical aspects of these studies, which could be relevant for understanding the environmental behavior of similar compounds (Qutob et al., 2022); (Fang et al., 2020).

Chemical Synthesis and Analysis

  • Photosensitive Protecting Groups : The application of photosensitive protecting groups in synthetic chemistry, including compounds like 3,5-dimethoxybenzoinyl, provides a glimpse into the synthesis strategies that could be applied to similar phenolic compounds. These protecting groups enable the selective activation or removal of functional groups in response to light, facilitating complex synthetic pathways (Amit et al., 1974).

  • Analytical Methods for Antioxidant Activity : The development of analytical methods to determine antioxidant activity is crucial for evaluating the potential applications of phenolic compounds in food engineering, medicine, and pharmacy. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are used to assess the antioxidant capacity of complex samples, which may include compounds with similar structures to this compound (Munteanu & Apetrei, 2021).

Safety and Hazards

The compound is considered hazardous. It has been assigned the signal word “Warning” and is associated with hazard statements H302-H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Properties

IUPAC Name

3,5-ditert-butyl-4-hydroxybenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4S/c1-13(2,3)10-7-9(19(16,17)18)8-11(12(10)15)14(4,5)6/h7-8,15H,1-6H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIARAUEABNFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70538108
Record name 3,5-Di-tert-butyl-4-hydroxybenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25679-39-4
Record name 3,5-Di-tert-butyl-4-hydroxybenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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